molecular formula C5H3BrOS B032767 4-Bromothiophene-3-carbaldehyde CAS No. 18791-78-1

4-Bromothiophene-3-carbaldehyde

Cat. No.: B032767
CAS No.: 18791-78-1
M. Wt: 191.05 g/mol
InChI Key: ZDVHJQOCVBTMOF-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the fourth position and an aldehyde group at the third position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of thiophene-3-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

Scientific Research Applications

4-Bromothiophene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: The compound is used in the design of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into thiophene derivatives has led to the development of drugs with anti-inflammatory and analgesic properties.

    Industry: The compound is utilized in the production of advanced materials, including semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Bromothiophene-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The bromine atom can undergo substitution reactions, allowing for the introduction of diverse functional groups. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Thiophene-3-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chlorothiophene-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Bromothiophene-2-carbaldehyde: Bromine and aldehyde groups are positioned differently, affecting its chemical behavior and applications.

Uniqueness: 4-Bromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex molecules and materials with tailored properties.

Properties

IUPAC Name

4-bromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVHJQOCVBTMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377358
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-78-1
Record name 4-Bromo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiophene-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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